![molecular formula C22H31NO5 B14032500 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID: is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzyl(tert-butoxycarbonyl)amino group. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology and Medicine: In medicinal chemistry, (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness: The uniqueness of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID lies in its spirocyclic structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C22H31NO5 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
8-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-oxaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO5/c1-21(2,3)28-20(26)23(15-16-7-5-4-6-8-16)17-9-12-22(13-10-17)14-11-18(27-22)19(24)25/h4-8,17-18H,9-15H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
KVDHYTARSCSUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
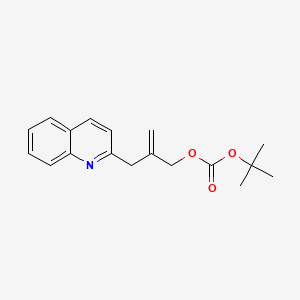
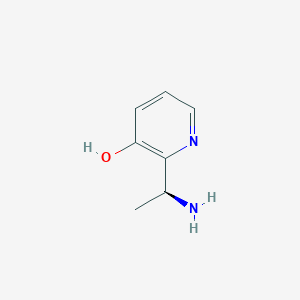
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)

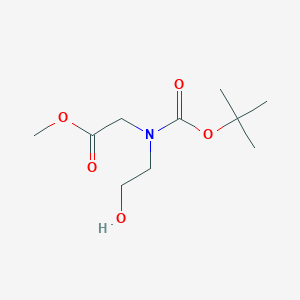
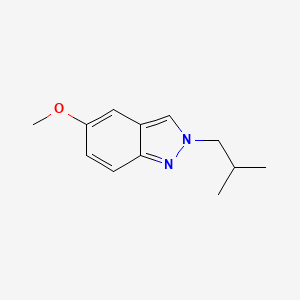
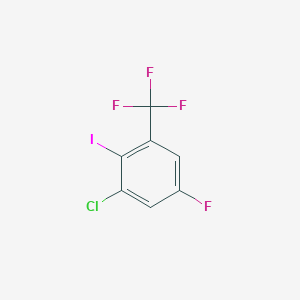
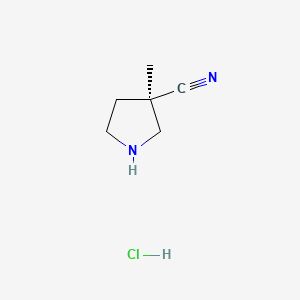
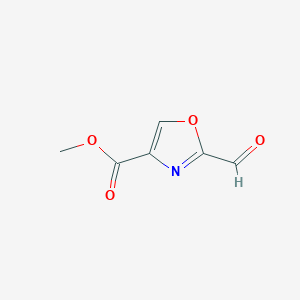

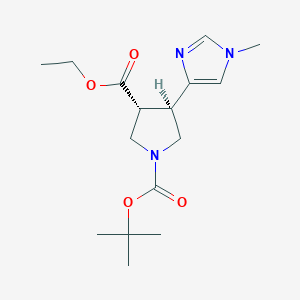
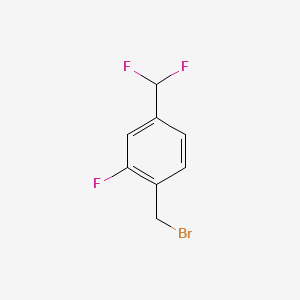
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
